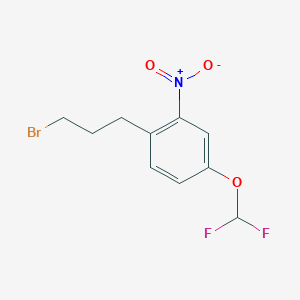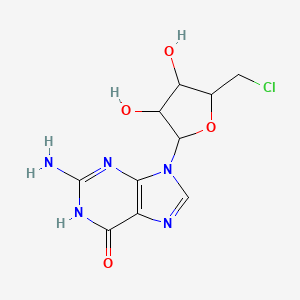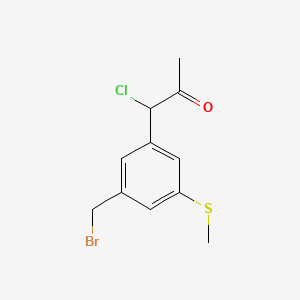![molecular formula C7H4BrF3N4 B14063527 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of the appropriate pyridine derivative. For example, 3-bromo-5-(trifluoromethyl)pyridine can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .
-
Cyclization: : The pyridine derivative undergoes cyclization to form the pyrazolo[3,4-b]pyridine core. This step often involves the use of hydrazine or its derivatives under specific reaction conditions .
-
Bromination: : The final step involves the bromination of the pyrazolo[3,4-b]pyridine core to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its unique chemical properties.
Material Science: It is explored for use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Agrochemicals: It may function by disrupting essential biological processes in target pests, leading to their elimination.
Comparison with Similar Compounds
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: can be compared with other similar compounds:
5-bromo-3-(trifluoromethyl)pyridin-2-amine: This compound has a similar structure but lacks the pyrazole ring, which may affect its chemical reactivity and applications.
3-bromo-5-fluoro-2-(trifluoromethyl)pyridine:
The unique combination of the pyrazole ring, bromine atom, and trifluoromethyl group in This compound makes it distinct and valuable for various applications.
Properties
Molecular Formula |
C7H4BrF3N4 |
|---|---|
Molecular Weight |
281.03 g/mol |
IUPAC Name |
5-bromo-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H4BrF3N4/c8-3-1-2-5(12)14-15-6(2)13-4(3)7(9,10)11/h1H,(H3,12,13,14,15) |
InChI Key |
HCRROWPYSBDVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC2=NNC(=C21)N)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


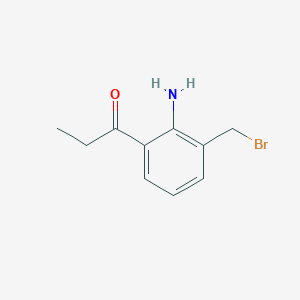

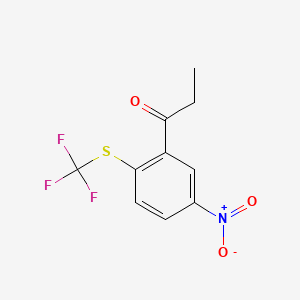


![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)
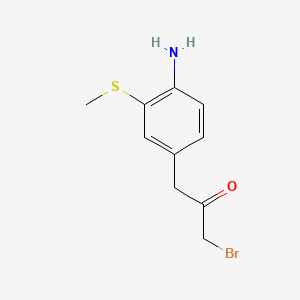


![N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
